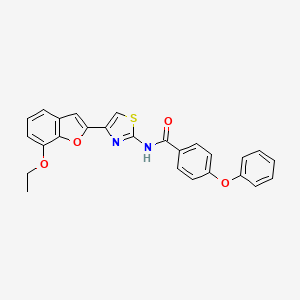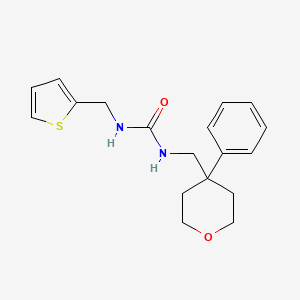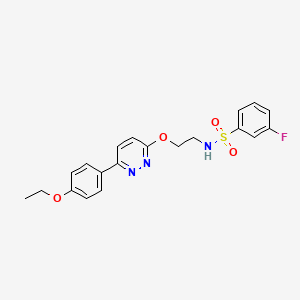
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a benzofuran, a thiazole, and a benzamide . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and thiazole rings would contribute to the compound’s aromaticity, potentially affecting its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxy group might increase its solubility in organic solvents.Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Pharmacological Properties
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-phenoxybenzamide and similar compounds have been investigated for their anticonvulsant properties. A study found that related 4-thiazolidinone derivatives act as agonists of benzodiazepine receptors, showing significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds bind to benzodiazepine receptors, indicating their potential in treating convulsions without impairing learning and memory (Faizi et al., 2017).
Antimicrobial and Antifungal Applications
- Compounds structurally related to this compound have been explored for their antimicrobial efficacy. For instance, thiazole derivatives have been synthesized and tested for antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies indicate the potential of thiazole derivatives in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).
Insecticidal Activity
- Research has also been conducted on the insecticidal properties of similar compounds. A study synthesized a series of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines, demonstrating insecticidal activity against Aphis fabae. Such findings suggest potential applications in agriculture for pest control (Luo Xian, 2011).
Medical Imaging and Radioligands
- Research into the medical imaging applications of similar thiazol-2-yl compounds includes the development of novel radioligands for positron emission tomography (PET) imaging. These compounds have shown promise in imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, which can be crucial for studying neurological disorders (Fujinaga et al., 2012).
Anticancer Properties
- The anticancer potential of thiazole derivatives is another area of research. Studies have found that some thiazole-based compounds exhibit cytotoxic properties against various cancer cell lines, suggesting their potential use in cancer therapy. For example, Co(II) complexes of thiazole derivatives showed in vitro cytotoxicity in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Mode of Action
Benzofuran derivatives have been shown to exhibit anticancer potential in different cancer cells . For instance, a series of benzofuran substituted chalcone derivatives were synthesized and tested in breast cancer (MCF-7), non-small cell lung cancer (A549) and prostate cancer (PC-3) cell lines .
Biochemical Pathways
Benzofuran derivatives have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
Result of Action
It has been shown that benzofuran substituted chalcone derivatives have anticancer activity, with one derivative showing cytotoxic effects on cancer cells . This derivative induced apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells .
Zukünftige Richtungen
The future research directions would likely involve further exploration of the compound’s potential uses, based on its structural components. For example, given the known biological activity of benzofuran derivatives, it could be interesting to investigate this compound’s potential as a therapeutic agent .
Biochemische Analyse
Cellular Effects
Some benzofuran derivatives have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. They have also demonstrated significant inhibitory activity against human cancer cell lines .
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of benzofuran compounds can vary with different dosages .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Benzofuran compounds may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-2-30-22-10-6-7-18-15-23(32-24(18)22)21-16-33-26(27-21)28-25(29)17-11-13-20(14-12-17)31-19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINOEFQISWIAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B3003745.png)
![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)
![2-[6-(3-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3003749.png)

![1-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B3003758.png)




![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)

